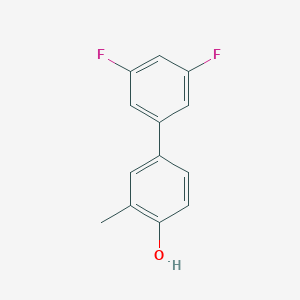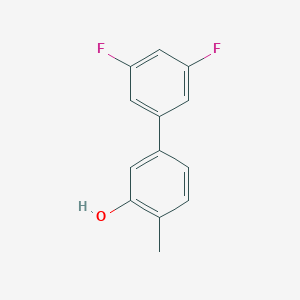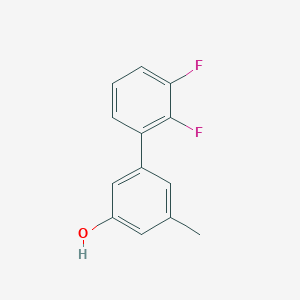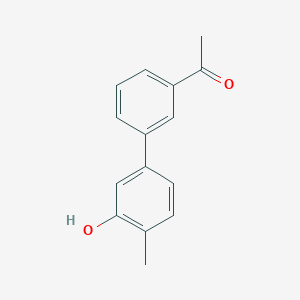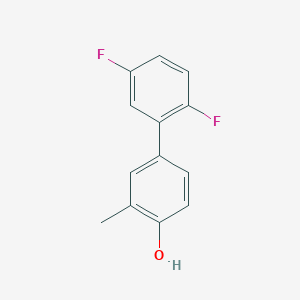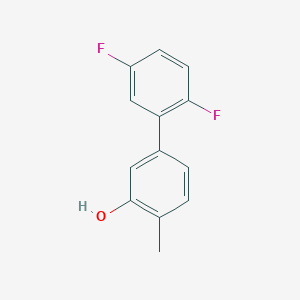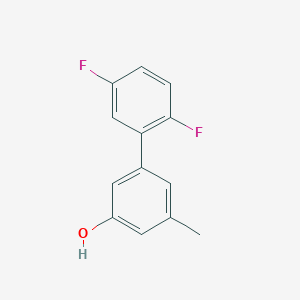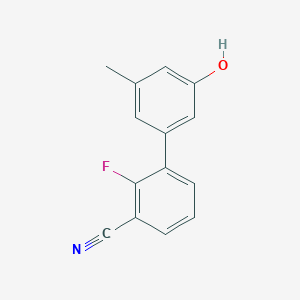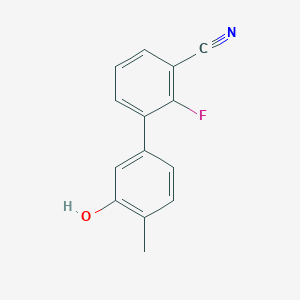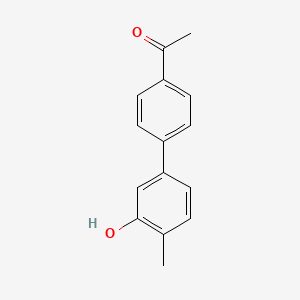
5-(4-Acetylphenyl)-2-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Acetylphenyl)-2-methylphenol (95%) is a phenolic compound that is widely used in scientific research and laboratory experiments. This compound is a white crystalline solid with a melting point of 135-136 °C and is soluble in methanol, ethanol, and chloroform. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of other compounds, such as 4-acetylphenol and 2-methylphenol.
作用機序
The mechanism of action of 5-(4-Acetylphenyl)-2-methylphenol (95%) is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of other organic compounds. In addition, it is believed to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Acetylphenyl)-2-methylphenol (95%) are not well understood. However, it is believed to have antioxidant properties, which may be beneficial in the prevention of certain diseases. In addition, it is believed to have anti-inflammatory and analgesic properties, which may be beneficial in the treatment of certain conditions. Furthermore, it is believed to have anti-cancer properties, which may be beneficial in the treatment of certain types of cancer.
実験室実験の利点と制限
The advantages of using 5-(4-Acetylphenyl)-2-methylphenol (95%) in laboratory experiments include its low cost, ease of synthesis, and availability. In addition, it is a relatively safe compound to work with, and it can be used in a variety of laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to purify and isolate the product from the reaction mixture.
将来の方向性
There are many potential future directions for the use of 5-(4-Acetylphenyl)-2-methylphenol (95%). For example, further research could be done to investigate its potential as an antioxidant, anti-inflammatory, and analgesic agent. In addition, further research could be done to investigate its potential as an inhibitor of enzymes involved in the synthesis of other organic compounds. Furthermore, further research could be done to investigate its potential as an anti-cancer agent. Finally, further research could be done to investigate its potential as a precursor for the synthesis of insecticides, herbicides, and fungicides.
合成法
The synthesis of 5-(4-Acetylphenyl)-2-methylphenol (95%) is a multi-step process that involves the reaction of 4-acetylphenol and 2-methylphenol. The first step involves the reaction of 4-acetylphenol with a base, such as potassium hydroxide, to form the potassium salt of 4-acetylphenol. This salt is then reacted with 2-methylphenol in the presence of a catalyst, such as p-toluenesulfonic acid, to form 5-(4-Acetylphenyl)-2-methylphenol (95%). The reaction is carried out at a temperature of 80-90 °C for 3-4 hours. The product is then isolated by filtration and recrystallized from ethanol.
科学的研究の応用
5-(4-Acetylphenyl)-2-methylphenol (95%) is widely used in scientific research and laboratory experiments. It is used as a reagent in the synthesis of other compounds, such as 4-acetylphenol and 2-methylphenol. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is used as a precursor for the synthesis of insecticides, herbicides, and fungicides. Furthermore, it is used in the synthesis of dyes, pigments, and other organic compounds.
特性
IUPAC Name |
1-[4-(3-hydroxy-4-methylphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-3-4-14(9-15(10)17)13-7-5-12(6-8-13)11(2)16/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQLQCJPNNNPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683801 |
Source


|
| Record name | 1-(3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-32-2 |
Source


|
| Record name | 1-(3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



